

# St 587: A Technical Pharmacology and Toxicology Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **St 587**

Cat. No.: **B1682476**

[Get Quote](#)

**St 587**, with the chemical name 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a clonidine derivative identified as a highly selective alpha-1 ( $\alpha_1$ ) adrenoceptor agonist. Research primarily conducted in the 1980s established its pharmacological profile, highlighting its potent vasoconstrictive effects and its utility as a tool for investigating the sympathetic nervous system. This document provides an in-depth summary of the available pharmacological and toxicological data on **St 587**, intended for researchers, scientists, and drug development professionals.

## Core Pharmacology

### Mechanism of Action

**St 587** exerts its effects primarily by selectively binding to and activating  $\alpha_1$ -adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation, stimulate the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and activation of PKC in vascular smooth muscle cells leads to vasoconstriction and an increase in blood pressure.

While highly selective for the  $\alpha_1$ -adrenoceptor, some studies indicate that at higher doses, **St 587** can also exhibit  $\alpha_2$ -adrenoceptor blocking properties.

# Signaling Pathway: $\alpha_1$ -Adrenergic Receptor Activation



[Click to download full resolution via product page](#)

Caption: Alpha-1 adrenergic receptor signaling pathway activated by **St 587**.

## Data Presentation: Pharmacological Effects

The following table summarizes the quantitative data available from published abstracts, primarily detailing the effective doses of **St 587** in various animal models.

| Effect                             | Animal Model      | Dose Range     | Route of Administration | Antagonists Used                                                          |
|------------------------------------|-------------------|----------------|-------------------------|---------------------------------------------------------------------------|
| Increased Blood Pressure           | Pithed Rats       | 1–10,000 µg/kg | Intravenous (i.v.)      | Prazosin ( $\alpha_1$ ), Rauwolscine/Yohimbine ( $\alpha_2$ )             |
| Inhibition of Tachycardia          | Pithed Rats       | N/A            | i.v.                    | Prazosin ( $\alpha_1$ ), Yohimbine ( $\alpha_2$ )                         |
| Increased Flexor Reflex            | Spinal Rats       | 1 mg/kg        | i.v.                    | Prazosin, Clozapine ( $\alpha_1$ ); Yohimbine, Rauwolscine ( $\alpha_2$ ) |
| EEG Synchronization                | Rabbits           | N/A            | N/A                     | Methoxamine                                                               |
| Antagonism of B-HT 920             | Pithed Rats       | 1 mg/kg        | i.v.                    | Prazosin                                                                  |
| Antagonism of B-HT 920             | Anesthetized Rats | 1-10 mg/kg     | Subcutaneous (s.c.)     | Prazosin                                                                  |
| Antagonism of B-HT 920             | Anesthetized Dogs | 100 µg/kg      | Intracisternal          | N/A                                                                       |
| Antagonism of B-HT 920 / Azepexole | Mice              | 0.1 or 1 mg/kg | Intraperitoneal (i.p.)  | N/A                                                                       |

## Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving **St 587** are not fully available in the public domain. The following descriptions are based on methodologies briefly outlined in scientific abstracts.

## General Workflow for In Vivo Pharmacological Assessment

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [St 587: A Technical Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682476#st-587-pharmacology-and-toxicology-profile>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)